molecular formula C14H17F3N2O B12529595 Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- CAS No. 821776-92-5

Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-

Cat. No.: B12529595
CAS No.: 821776-92-5
M. Wt: 286.29 g/mol
InChI Key: MSRZRBFKGFEZOS-UHFFFAOYSA-N
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Description

The compound Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- is a substituted benzonitrile derivative characterized by:

  • A trifluoromethyl (-CF₃) group at the 2-position of the benzene ring, enhancing electronegativity and metabolic stability.
  • A propylamino chain at the 4-position, modified with a 2-methoxyethyl group, which introduces both hydrophilic (ether oxygen) and lipophilic (alkyl chain) properties.
  • A cyano (-CN) substituent, common in pharmaceuticals and agrochemicals due to its electron-withdrawing effects and role in hydrogen bonding .

Properties

CAS No.

821776-92-5

Molecular Formula

C14H17F3N2O

Molecular Weight

286.29 g/mol

IUPAC Name

4-[2-methoxyethyl(propyl)amino]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C14H17F3N2O/c1-3-6-19(7-8-20-2)12-5-4-11(10-18)13(9-12)14(15,16)17/h4-5,9H,3,6-8H2,1-2H3

InChI Key

MSRZRBFKGFEZOS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCOC)C1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Key Steps:

  • Synthesis of 4-Chloro-2-Trifluoromethylbenzonitrile :
    A nitro precursor (e.g., 5-chloro-2-nitrobenzotrifluoride) is reduced using Raney nickel under hydrogenation, followed by diazotization and bromination to yield 4-chloro-2-trifluoromethylbromobenzene. Subsequent cyanation with cuprous cyanide produces 4-chloro-2-trifluoromethylbenzonitrile.

    • Yield: ~85% (after purification).
    • Key Reagents: Raney nickel, NaNO₂, HBr, CuCN.
  • Amine Introduction :
    The chloro group undergoes nucleophilic substitution with N-(2-methoxyethyl)propylamine under catalysis. Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos in toluene at 100–120°C facilitate this step.

    • Typical Conditions:
      • Solvent: Toluene or DMF.
      • Base: Cs₂CO₃ or K₃PO₄.
      • Temperature: 100–120°C (reflux).
    • Yield: 70–85%.

Reductive Amination of 4-Amino-2-Trifluoromethylbenzonitrile

An alternative approach starts with 4-amino-2-trifluoromethylbenzonitrile, which is alkylated to introduce the 2-methoxyethylpropyl group.

Procedure:

  • Synthesis of 4-Amino-2-Trifluoromethylbenzonitrile :
    m-Aminobenzotrifluoride reacts with ethyl formate and zinc chloride under reflux to form 4-amino-2-trifluoromethylbenzaldehyde. This intermediate is treated with ammonium bisulfate and acetic acid to yield the nitrile.

    • Yield: 98% (purity >99%).
  • Alkylation with 2-Methoxyethylpropyl Bromide :
    The amino group is alkylated using 2-methoxyethylpropyl bromide in the presence of NaH or K₂CO₃ in DMF.

    • Conditions: 60–80°C, 12–24 h.
    • Yield: 65–75%.

Direct Coupling of Preformed Amines with Cyanobenzotrifluoride

This one-pot method avoids isolation of intermediates by reacting in situ-generated 4-halo-2-trifluoromethylbenzonitrile with N-(2-methoxyethyl)propylamine. A green chemistry variant uses ionic liquids (e.g., [HSO₃-b-Py]·HSO₄) as dual solvent-catalysts.

  • Conditions :
    • Solvent: Paraxylene/ionic liquid (2:1 v/v).
    • Temperature: 120°C, 2 h.
    • Yield: >95%.

Comparative Analysis of Methods

Method Starting Material Key Reagents/Catalysts Yield (%) Purity (%) Industrial Scalability
Nucleophilic Substitution 4-Chloro-2-trifluoromethylbenzonitrile Pd(OAc)₂, Xantphos, Cs₂CO₃ 70–85 ≥98 High
Reductive Amination 4-Amino-2-trifluoromethylbenzonitrile NaH, 2-methoxyethylpropyl bromide 65–75 ≥95 Moderate
Ionic Liquid-Mediated Benzaldehyde derivatives [HSO₃-b-Py]·HSO₄ >95 ≥99 High (green chemistry)

Critical Process Considerations

  • Catalyst Efficiency : Palladium catalysts (Pd/C, Pd(OAc)₂) outperform copper-based systems in minimizing byproducts.
  • Solvent Choice : Polar aprotic solvents (DMF, toluene) enhance reaction rates but require careful disposal.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (toluene) ensures high purity.

Challenges and Innovations

  • Byproduct Formation : Competing hydrolysis of the nitrile group is mitigated using anhydrous conditions.
  • Green Synthesis : Ionic liquids reduce reliance on toxic solvents and enable catalyst recycling, aligning with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .

Scientific Research Applications

Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Effects

a) 4-[5-(Trifluoromethyl)Pyrid-2-yl]Benzonitrile
  • Structure : Features a pyridine ring fused to the benzene core, with a trifluoromethyl group on the pyridine.
  • Key Differences: Replaces the propylamino-methoxyethyl group with a pyridyl substituent, reducing steric bulk but increasing aromaticity. Melting Point: 123–124°C, lower than bulkier analogs, likely due to reduced intermolecular interactions .
  • Applications : Pyridine-containing benzonitriles are common in agrochemicals (e.g., herbicides) due to enhanced solubility and binding to plant enzymes .
b) ND-14 (4-(3-(4-(3-Cyanopropyl)-3-Fluorophenyl)-4,4-Dimethyl-5-Oxo-2-Thioxo-Imidazolidin-1-yl)-2-(Trifluoromethyl)Benzonitrile)
  • Structure: Incorporates an imidazolidinone-thioxo moiety and a fluorophenyl group.
  • Key Differences: The imidazolidinone-thioxo system introduces hydrogen-bonding and sulfur-based reactivity, absent in the target compound. Synthesis: Utilizes microwave-assisted coupling, contrasting with traditional methods for simpler benzonitriles .
  • Applications: Imidazolidinone derivatives are explored for antimicrobial and anticancer activity, leveraging thioxo groups for redox modulation .
c) Carboxamide-Spiro Compounds (EP 4 374 877 A2)
  • Structure : Diazaspiro rings with carboxamide and trifluoromethylphenyl groups.
  • Carboxamide groups enhance solubility and protein-binding capacity, critical for kinase inhibitors .

Biological Activity

Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- (CAS No. 821776-92-5), is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₄H₁₇F₃N₂O
  • Molecular Weight : 286.29 g/mol
  • LogP : 3.44 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 36.26 Ų

Research indicates that compounds with a trifluoromethyl group exhibit unique interactions with biological targets, often enhancing their potency as enzyme inhibitors. The presence of the propylamino and methoxyethyl groups may influence the binding affinity and specificity towards various biological targets.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) :
    • Compounds similar to benzonitrile derivatives have shown moderate inhibition of AChE and BuChE, which are critical in neurotransmission regulation. For example, related compounds demonstrated IC₅₀ values ranging from 27.04 to 106.75 µM for AChE inhibition, indicating that modifications in the molecular structure can lead to significant changes in biological activity .
  • Heat Shock Protein 90 (Hsp90) :
    • The development of inhibitors targeting Hsp90, a chaperone protein involved in cancer cell survival, has been explored. While specific data on benzonitrile derivatives is limited, related compounds have been identified as potential Hsp90 inhibitors .

Study on Antimicrobial Activity

A study focused on the antimicrobial properties of related benzonitrile compounds found that certain derivatives exhibited activity against Mycobacterium tuberculosis and other Gram-positive bacteria . The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AM. tuberculosis≥ 62.5 µM
Compound BMRSANot specified

Cytotoxicity Assessment

In vitro studies assessing the cytotoxic effects of benzonitrile derivatives on human cell lines indicated varying degrees of cytostatic properties. Notably, certain derivatives avoided significant cytotoxicity while maintaining enzyme inhibition capabilities .

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